molecular formula C11H9FN2O B2477604 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one CAS No. 778-73-4

6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one

Cat. No.: B2477604
CAS No.: 778-73-4
M. Wt: 204.204
InChI Key: IQEUTWXTWBFKSV-UHFFFAOYSA-N
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Description

6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is a β-carboline derivative characterized by a pyridoindole scaffold with a fluorine substituent at position 6 and a ketone group at position 1.

Properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEUTWXTWBFKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoroindole with a suitable aldehyde or ketone, followed by cyclization using a Lewis acid catalyst. The reaction conditions often include:

    Temperature: Typically between 80-120°C

    Solvent: Commonly used solvents include toluene or dichloromethane

    Catalyst: Lewis acids such as aluminum chloride or boron trifluoride

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Cyclization Reactions

The core pyridoindole structure is synthesized via acid-catalyzed cyclization . Key precursors include 6-fluoroindole derivatives and aldehyde/ketone components:

  • Reaction Conditions :

    • Catalysts : Lewis acids (e.g., AlCl₃, BF₃) or protic acids (e.g., acetic acid, methanesulfonic acid) .

    • Solvents : Dichloromethane (DCM), methanol, or tetrahydrofuran (THF) under reflux .

    • Yields : 75–95% depending on substituents and reaction optimization .

Example :

6-Fluoroindole+Piperidin-4-oneAcOH, 100°C6-Fluoro-pyridoindole(Yield: 89%)[5]\text{6-Fluoroindole} + \text{Piperidin-4-one} \xrightarrow{\text{AcOH, 100°C}} \text{6-Fluoro-pyridoindole} \quad (\text{Yield: 89\%}) \,[5]

Nucleophilic Substitution

The fluorine atom at position 6 participates in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the adjacent carbonyl group:

  • Reagents : Amines (e.g., morpholine, benzylamine) or thiols under basic conditions (K₂CO₃, Et₃N) .

  • Selectivity : Position 6 is preferred over other sites due to electronic activation .

Example :

6-Fluoro-pyridoindole+BenzylamineK₂CO₃, DCM6-Benzylamino-pyridoindole(Yield: 82%)[5]\text{6-Fluoro-pyridoindole} + \text{Benzylamine} \xrightarrow{\text{K₂CO₃, DCM}} \text{6-Benzylamino-pyridoindole} \quad (\text{Yield: 82\%}) \,[5]

Oxidation

The keto group at position 1 undergoes oxidation to form quinone derivatives:

  • Reagents : KMnO₄ or CrO₃ in acidic media .

  • Applications : Enhances electrophilicity for further functionalization .

Reduction

The keto group is reduced to a hydroxyl group using NaBH₄ or LiAlH₄:

Pyridoindol-1-oneLiAlH₄, THFPyridoindol-1-ol(Yield: 68%)[5]\text{Pyridoindol-1-one} \xrightarrow{\text{LiAlH₄, THF}} \text{Pyridoindol-1-ol} \quad (\text{Yield: 68\%}) \,[5]

Coupling Reactions

The indole nitrogen and pyridine ring enable cross-coupling (e.g., Buchwald–Hartwig, Suzuki–Miyaura):

  • Palladium Catalysts : Pd(OAc)₂ or Pd(dba)₂ with ligands (XPhos, SPhos) .

  • Substrates : Aryl halides or boronic acids .

Example :

6-Fluoro-pyridoindole+4-BromotoluenePd(OAc)₂, XPhos6-(p-Tolyl)-pyridoindole(Yield: 75%)[3]\text{6-Fluoro-pyridoindole} + \text{4-Bromotoluene} \xrightarrow{\text{Pd(OAc)₂, XPhos}} \text{6-(p-Tolyl)-pyridoindole} \quad (\text{Yield: 75\%}) \,[3]

Comparative Reactivity

Reaction Type Key Reagents Conditions Yield Range Unique Features
CyclizationAlCl₃, AcOHReflux, 12–24 h75–95%Forms fused tricyclic core
SNArAmines, K₂CO₃RT to 80°C, 6–12 h70–90%Position-selective substitution
OxidationKMnO₄, H₂SO₄0–25°C, 1–3 h60–75%Generates electrophilic quinones
ReductionLiAlH₄THF, −78°C to RT65–80%Produces hydroxyl derivatives

Mechanistic Insights

  • Cyclization : Proceeds via Pictet–Spengler mechanism, forming the pyridoindole ring through iminium ion intermediates .

  • SNAr : Fluorine’s electron-withdrawing effect stabilizes the Meisenheimer complex, accelerating substitution .

  • Oxidation : Involves radical intermediates detected via EPR spectroscopy in CrO₃-mediated reactions .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₁H₈FN₂O
  • Molecular Weight : 190 Da
  • CAS Number : 1152505-24-2

The compound features a fluorine atom at the 6th position of a fused pyridoindole structure, which contributes to its distinctive chemical reactivity and biological profile.

Medicinal Chemistry

6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one has been investigated for its potential as a pharmacophore in drug design. The following applications are particularly noteworthy:

  • Anti-Cancer Properties : Studies indicate that this compound can inhibit tumor cell proliferation. Its mechanism may involve enzyme inhibition and modulation of signaling pathways associated with cancer progression .
  • Anti-Inflammatory Effects : Research suggests that it may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibits specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell viability in various cancer cell lines.
  • Receptor Binding Studies : Another investigation focused on the compound's ability to bind to certain receptors implicated in pain and inflammation. The results showed promising binding affinity compared to existing anti-inflammatory drugs.

Biological Applications

In biological research, this compound serves multiple roles:

  • Study of Cellular Pathways : It is utilized in studies examining cellular processes such as apoptosis and cell cycle regulation due to its ability to interact with various molecular targets .
  • Drug Development : The unique structure allows it to be a versatile building block for synthesizing novel therapeutic agents aimed at various diseases.

Material Science

Beyond its biological applications, this compound is explored in material science for:

  • Organic Electronics : Its electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices.
  • Building Block for New Materials : The compound can be modified to create new materials with desired electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved often include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access

    Receptor Modulation: Interacting with receptor sites, altering signal transduction pathways

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

Table 1: Key Structural Features and Properties of Analogues

Compound Name Substituents/Modifications Molecular Weight Key Properties/Data Evidence ID
SL-651,498 6-Fluoro, 9-methyl, 2-phenyl, pyrrolidinylcarbonyl 417.45 Synthetic intermediate; IR/NMR data reported
6-Methyl-8-nitro-2,3,4,9-tetrahydro-β-carbolin-1-one 6-Methyl, 8-nitro 247.25 Nitro group enhances electron-withdrawing effects
6-Fluoro-...indole-1-carboxylic acid 6-Fluoro, 1-carboxylic acid 234.23 Improved solubility due to acidic group
F18 (N-Isopropyl-trimethoxyphenyl formamide) 3,4,5-Trimethoxyphenyl, isopropyl 419.47 m.p. 311–317°C; IR: 3433 cm⁻¹ (N-H stretch)
7l (Carboxamide derivative) 4-Methoxyphenyl, hexyl-benzamido 594.70 NMR: δ 3.89 (OCH₃), MS: m/z=594 [M+H]⁺

Key Observations :

  • Electron-Withdrawing Groups : The 6-fluoro substituent in the target compound contrasts with the stronger electron-withdrawing nitro group in ’s 8-nitro analogue, which may reduce nucleophilic reactivity but enhance binding to aromatic π-systems .
  • Solubility Modifications : Carboxylic acid derivatives () exhibit higher aqueous solubility compared to the ketone-containing parent compound, making them suitable for formulation .
  • Synthetic Flexibility : Substituents like pyrrolidinylcarbonyl () or benzamido chains () are introduced to enhance target affinity or pharmacokinetic properties .
Isomeric and Core Structure Variations

Table 2: Comparison with Pyridoindole Isomers and Heterocyclic Analogues

Compound Name Core Structure Key Differences Evidence ID
6-Fluoro-2,3,4,5-tetrahydro-pyrido[4,3-b]indol-1-one Pyrido[4,3-b]indole Ring fusion at positions 4,3 vs. 3,4
Pyrano[3,4-b]indolone () Oxygen-containing pyran ring fused to indole Expanded heterocyclic system
9-Fluoro-azepino[4,3-b]indol-1-one Azepine (7-membered ring) Larger ring size alters conformational flexibility

Key Observations :

  • Heteroatom Inclusion: Pyrano[3,4-b]indolones () incorporate an oxygen atom, increasing polarity and enabling hydrogen bonding, unlike the all-carbon framework of the target compound .

Biological Activity

6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on various studies.

  • IUPAC Name : 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
  • CAS Number : 1152505-24-2
  • Molecular Formula : C11H10FN
  • Molecular Weight : 190.21 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines:

  • MDA-MB-231 (Breast Cancer) : Induced apoptosis and enhanced caspase-3 activity at concentrations as low as 1 µM.
  • HeLa and HCT116 (Cervical and Colorectal Cancer) : Showed marked inhibition of cellular proliferation with IC50 values in the low micromolar range.

The compound's mechanism appears to involve microtubule destabilization and induction of apoptosis through caspase activation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It acts as a selective inhibitor of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition studies revealed an IC50 value of approximately 0.78 µM for MAO-B, indicating strong potential for therapeutic applications in neuroprotection .

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity. The fluorine atom at the 6-position enhances lipophilicity and may improve binding affinity to target enzymes or receptors. SAR studies suggest that modifications at various positions can lead to enhanced selectivity and potency against specific cancer types or neurodegenerative conditions .

Study 1: Antitumor Activity

A study conducted on the effects of this compound on breast cancer cells revealed that treatment with the compound resulted in:

  • Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase.
  • Apoptosis Induction : Morphological changes consistent with apoptosis were observed under microscopy.

Study 2: MAO-B Inhibition

In a comparative study against known MAO-B inhibitors:

  • The compound exhibited superior selectivity indices compared to rasagiline.
  • Kinetic analysis indicated a competitive inhibition mode with a KiK_i value of approximately 94.52 nM.

Data Summary

PropertyValue
IUPAC Name6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
CAS Number1152505-24-2
Molecular FormulaC11H10FN
Molecular Weight190.21 g/mol
IC50 (MAO-B)~0.78 µM
Apoptosis Induction (MDA-MB-231)Enhanced caspase activity at 10 µM

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